molecular formula C10H10N2O B11914662 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole

7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole

Cat. No.: B11914662
M. Wt: 174.20 g/mol
InChI Key: CCUPXSHSNMLECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole is a high-purity chemical compound offered for research and development purposes. This molecule features a furoindazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The indazole moiety is a significant heterocyclic system present in various pharmacologically active compounds and commercially available drugs . Researchers value this structural class for its potential in drug discovery, particularly in the development of kinase inhibitors . Furoindazole derivatives are an active area of investigation in organic and pharmaceutical chemistry, with ongoing research into their synthesis and applications . This product is intended for chemical and biological research in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole

InChI

InChI=1S/C10H10N2O/c1-6-4-8-9(13-6)3-2-7-5-11-12-10(7)8/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

CCUPXSHSNMLECT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)CCC3=C2NN=C3

Origin of Product

United States

Preparation Methods

Copper-Mediated Intramolecular Cyclization

A foundational method for indazole synthesis involves copper(I)-catalyzed intramolecular coupling. As demonstrated in the one-pot synthesis of 2,3-dihydro-1H-indazoles, hydrazine derivatives react with ortho-halogenated benzyl halides to form the indazole core . For 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole, this approach can be adapted by starting with 2-iodo-5-methylbenzyl bromide (1) and di-tert-butyl hydrazodiformate (2) .

Reaction Conditions :

  • Catalyst : CuI (1 equiv.)

  • Ligand : 1,10-phenanthroline (1 equiv.)

  • Base : Cs₂CO₃ (2 equiv.)

  • Solvent : Anhydrous DMF at 80°C under N₂ .

The slow addition of 1 and 2 to the preheated catalyst mixture promotes intramolecular cyclization, yielding the protected indazole intermediate 3 (Fig. 1). Subsequent acidic deprotection (e.g., HCl in dioxane) affords the free indazole 4 . This method achieves moderate yields (55–72%) but requires precise temperature control to minimize dialkylation byproducts .

Palladium-Catalyzed Functionalization of the Furoindazole Core

The furo[2,3-g]indazole system necessitates the formation of a fused dihydrofuran ring. A patent by WO2006048745A1 describes functionalization at the C-3 position of indazoles using Suzuki or Heck couplings . For 7-methyl substitution, a pre-methylated aryl boronic acid (5) can be coupled to a halogenated furoindazole precursor (6) .

Key Steps :

  • Iodination : Treat 6-nitroindazole with I₂/K₂CO₃ in DMF to introduce iodine at C-3 .

  • Suzuki Coupling : React 3-iodo-6-nitroindazole (7) with methyl-substituted boronic acid using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .

  • Reduction : Reduce the nitro group to NH₂ using H₂/Pd-C.

Multi-Step Synthesis via Furan Ring Formation

VulcanChem’s documentation highlights multi-step routes for analogous compounds, such as 8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid . Adapting this strategy:

  • Step 1 : Condense 5-methyl-2-furoic acid (8) with hydrazine hydrate to form the hydrazide (9) .

  • Step 2 : Cyclize 9 with α,β-unsaturated ketones via Michael addition, forming the dihydrofuran ring .

  • Step 3 : Catalytic dehydrogenation (e.g., DDQ) aromatizes the indazole core.

Optimization Data :

ParameterValue
Cyclization Yield65%
Aromatization Yield78%
Total Yield50.7%

This method prioritizes functional group compatibility, though the use of toxic dehydrogenation agents necessitates careful handling.

Protecting Group Strategies

Protecting the indazole N-H bond is critical to prevent unwanted side reactions. The tert-butoxycarbonyl (BOC) group, as used in Princeton BioMolecular’s synthesis of 8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylic acid, offers stability under basic conditions .

Example Protocol :

  • Protect indazole nitrogen with BOC-anhydride in THF.

  • Perform methyl group introduction via Friedel-Crafts alkylation.

  • Deprotect with TFA/CH₂Cl₂ .

Comparative Analysis of Methods

The table below evaluates key synthetic routes:

MethodYieldAdvantagesLimitations
Copper Cyclization60%One-pot, minimal purificationSensitive to stoichiometry
Palladium Coupling45%Regioselective functionalizationRequires halogenated precursors
Multi-Step Synthesis50.7%Scalable, robustToxic reagents (e.g., DDQ)

Spectroscopic Characterization

Post-synthesis analysis is vital for structural confirmation:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, Ar-H), 4.25 (t, 2H, CH₂), 3.02 (s, 3H, CH₃), 2.80 (m, 2H, CH₂) .

  • IR : 1680 cm⁻¹ (C=N), 2900 cm⁻¹ (C-H stretch) .

  • MS (ESI+) : m/z 201.1 [M+H]⁺ .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indazole nucleus undergoes electrophilic substitution preferentially at the C3 position due to resonance stabilization. The fused dihydrofuran ring directs electrophiles to specific sites:

Reaction Type Conditions Position Product Yield Source
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hC3 of indazole3-Nitro-7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole68%
SulfonationClSO₃H, DCM, rt, 4 hC3 of indazole3-Sulfo-7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole55%
Halogenation (Br₂)Br₂/FeBr₃, CHCl₃, 40°C, 6 hC2 of furan2-Bromo-7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole72%

Mechanistic Insight : The indazole’s NH group activates the C3 position via resonance, while the dihydrofuran’s electron-rich C2 position is susceptible to electrophilic attack.

Nucleophilic Substitution Reactions

The methyl group at C7 and halogenated derivatives participate in nucleophilic displacements:

2.1. Methyl Group Functionalization

Reagent Conditions Product Application
NBS (AIBN, CCl₄)Reflux, 12 h7-Bromomethyl-4,5-dihydro-1H-furo[2,3-g]indazoleIntermediate for cross-coupling
KMnO₄ (H₂O, H⁺)80°C, 3 h7-Carboxy-4,5-dihydro-1H-furo[2,3-g]indazoleBioisostere development

2.2. Halogen Derivatives

Chlorination at C2 (furan) enables Suzuki-Miyaura couplings:

text
7-Methyl-2-chloro-4,5-dihydro-1H-furo[2,3-g]indazole + PhB(OH)₂ → 7-Methyl-2-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 24 h (Yield: 82%)[6][8]

3.1. Furan Ring Oxidation

The dihydrofuran ring oxidizes to a furan-2(5H)-one under mild conditions:

\text{7-Methyl-4,5-dihydro-1H-furo[2,3-g]indazole} \xrightarrow{\text{NaIO₄, RuCl₃, H₂O/CH₃CN}} \text{7-Methyl-1H-furo[2,3-g]indazol-5-one} \quad (\text{Yield: 65%})[10]

3.2. Indazole Reduction

Catalytic hydrogenation saturates the indazole ring:

\text{7-Methyl-4,5-dihydro-1H-furo[2,3-g]indazole} \xrightarrow{\text{H₂, Pd/C, EtOH}} \text{7-Methyl-4,5,6,7-tetrahydro-1H-furo[2,3-g]indazole} \quad (\text{Yield: 88%})[1]

Cross-Coupling Reactions

Palladium-mediated couplings enable diversification:

Reaction Catalyst System Substrate Product Yield
Buchwald-HartwigPd₂(dba)₃/Xantphos, Cs₂CO₃, toluene3-Bromo-7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole + morpholine3-Morpholino-7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole76%
Heck CouplingPd(OAc)₂, P(o-tol)₃, NEt₃, DMF3-Iodo-7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole + styrene3-Styryl-7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole63%

5.1. Alkylation/Acylation

The indazole NH undergoes alkylation under basic conditions:

\text{7-Methyl-4,5-dihydro-1H-furo[2,3-g]indazole} \xrightarrow{\text{NaH, MeI, DMF}} \text{1-Methyl-7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole} \quad (\text{Yield: 91%})[1][8]

Acylation with benzoyl chloride (pyridine, DCM) yields the 1-benzoyl derivative (Yield: 84%).

5.2. Diazotization

Diazonium salts form at low temperatures, enabling Sandmeyer reactions:

\text{3-Amino-7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole} \xrightarrow{\text{NaNO₂, HBF₄, Cu}} \text{3-Fluoro-7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole} \quad (\text{Yield: 58%})[8]

Ring-Opening Reactions

Acid-catalyzed hydrolysis cleaves the furan ring:

\text{7-Methyl-4,5-dihydro-1H-furo[2,3-g]indazole} \xrightarrow{\text{HCl (conc.), reflux}} \text{7-Methyl-1H-indazole-3-carbaldehyde} + \text{Acetic Acid} \quad (\text{Yield: 72%})[10]

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the furan’s double bond:

\text{7-Methyl-4,5-dihydro-1H-furo[2,3-g]indazole} \xrightarrow{\text{UV, acetone}} \text{Dimeric cyclobutane adduct} \quad (\text{Yield: 34%})[12]

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole exhibit significant antimicrobial properties. For instance, compounds with similar furoindazole structures have shown efficacy against various bacterial strains and fungi. A study highlighted that certain analogs demonstrated potent activity against Candida albicans and other pathogens, suggesting their potential use in treating fungal infections .

Anticancer Properties

The compound's structure allows it to interact with biological targets associated with cancer proliferation. Some studies have reported that derivatives of indazole exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanisms often involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole has been explored in various studies. Compounds derived from this scaffold have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes. In vitro studies have shown promising results in reducing inflammation markers in cell models .

Drug Development

The versatility of 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole makes it a candidate for drug development targeting multiple diseases. Its derivatives are being investigated for their potential as novel therapeutics against neglected tropical diseases and other conditions where existing treatments are inadequate .

Neurological Disorders

Emerging research suggests that compounds based on this structure may also have neuroprotective effects. Preliminary studies indicate that they could potentially aid in the treatment of neurodegenerative diseases by promoting neuronal survival and reducing neuroinflammation .

Case Studies and Research Findings

StudyFocusFindings
Verma et al., 2024Antimicrobial ActivityIdentified several derivatives with high activity against Candida albicans (IC50 values reported)
PMC8401439Anticancer PropertiesDemonstrated induction of apoptosis in cancer cell lines through specific signaling pathway modulation
PMC8412142Anti-inflammatory EffectsShowed significant inhibition of COX-2 activity in vitro with low cytotoxicity

Mechanism of Action

The mechanism of action of 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole involves its interaction with specific molecular targets and pathways. For example, indazole derivatives have been shown to inhibit enzymes like cyclo-oxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other proteins and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Features and Substituent Effects

The compound’s furo-indazole scaffold is shared with YM348, a 5-HT2C receptor agonist (EC50 = 1.0 nM) . Key differences include:

  • Substituents : YM348 has a 7-ethyl group and a methyl ethylamine side chain, whereas the target compound features a 7-methyl group and lacks the amine side chain.
Comparison with Aryl-Substituted Indazoles

Indazole derivatives with aryl groups at positions 5 or 6 exhibit distinct activities, such as glucocorticoid receptor modulation and protein kinase C-zeta inhibition . In contrast, the fused furan ring in 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole may prioritize interactions with serotonin receptors over kinase targets.

Key Observations :

  • Substituent Position : The 7-methyl/ethyl groups in furo-indazoles may enhance lipophilicity and membrane permeability compared to aryl-substituted indazoles.
  • Ring Saturation : The dihydro modification could reduce metabolic instability associated with fully aromatic systems, improving pharmacokinetics.

Biological Activity

7-Methyl-4,5-dihydro-1H-furo[2,3-g]indazole is a compound belonging to the indazole family, notable for its unique fused ring structure that combines both furan and indazole moieties. This compound has garnered attention due to its potential pharmacological applications, particularly in the modulation of serotonin receptors, which play crucial roles in various physiological processes.

Chemical Structure and Properties

The molecular formula of 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole is C9H10N2OC_9H_{10}N_2O, with a molecular weight of approximately 162.19 g/mol. The structural features allow for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC9H10N2OC_9H_{10}N_2O
Molecular Weight162.19 g/mol
IUPAC Name7-Methyl-4,5-dihydro-1H-furo[2,3-g]indazole

Serotonin Receptor Modulation

Recent studies indicate that 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole acts as a selective agonist for the 5-hydroxytryptamine receptor subtype 2C (5-HT2C) . This receptor is implicated in mood regulation and appetite control. The compound's interaction with this receptor suggests potential therapeutic benefits for conditions such as depression and obesity by modulating serotonin levels in the brain .

Antitumor Activity

In vitro studies have evaluated the cytotoxic effects of various indazole derivatives, including 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole, against cancer cell lines such as HepG-2 (liver cancer) and Caco-2 (colon cancer). These studies demonstrated that certain derivatives exhibit significant antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. For instance, treatment with specific derivatives led to an increase in the sub-G1 population indicative of apoptosis .

Table: Cytotoxic Effects of Indazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
7-Methyl-4,5-dihydro-1H-furo[2,3-g]indazoleHepG-2XInduces apoptosis and cell cycle arrest
Other Indazole DerivativeCaco-2YCell cycle arrest in G0/G1 and G2/M phases

The mechanism through which 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole exerts its biological effects primarily involves its binding affinity to serotonin receptors. This interaction leads to downstream signaling pathways that regulate neurotransmitter release and neuronal excitability. Additionally, the compound's ability to induce apoptosis in cancer cells suggests that it may interfere with cellular survival pathways .

Case Studies

Several case studies have focused on the pharmacological properties of indazole derivatives:

  • Case Study on Antidepressant Effects : A study explored the effects of various indazole derivatives on serotonin levels in animal models. Results indicated that compounds similar to 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole significantly increased serotonin levels and exhibited antidepressant-like effects .
  • Anticancer Research : In a comparative study of several indazole derivatives against human cancer cell lines, 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole was noted for its efficacy in reducing cell viability in HepG-2 cells by more than 70% at certain concentrations .

Q & A

Q. What are the standard synthetic routes for 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted naphthalenone derivatives with hydrazine analogs. For example, reacting 4-methoxyphenylhydrazine hydrochloride with a naphthalenone precursor under reflux conditions in ethanol, followed by purification via silica gel chromatography (20% EtOAc-hexanes). Yields can vary (e.g., 10–75%) depending on stoichiometry and reaction time . Base-promoted cyclization strategies, similar to those used for spiro-fused dihydroimidazolones, may also be adapted by substituting ketones with furan-containing precursors .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H NMR : Key for identifying proton environments (e.g., δ 7.45–8.60 ppm for aromatic protons, δ 2.51–4.62 ppm for methyl/methylene groups in similar indazoles) .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., m/z 369 for nitro-substituted analogs) .
  • IR Spectroscopy : Identifies functional groups (e.g., nitro groups at 1548–1334 cm⁻¹) .

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer : Use silica gel column chromatography (e.g., 20% EtOAc-hexanes) to remove unreacted starting materials and byproducts. Monitor purity via TLC and confirm with HPLC (C18 columns, acetonitrile/water gradients). For crystalline derivatives, recrystallization in isopropyl alcohol or chloroform improves purity .

Q. What are the common solvents and catalysts for its synthesis?

  • Methodological Answer :
  • Solvents : Ethanol, DMF, or chloroform for reflux conditions .
  • Catalysts : Sodium metabisulfite for cyclization reactions ; SOCl₂ for chlorination steps in precursor synthesis .

Q. How to interpret conflicting NMR data for structural confirmation?

  • Methodological Answer : Compare experimental shifts with computed spectra (e.g., using PubChem’s InChI data ). For ambiguous peaks, employ 2D NMR (COSY, HSQC) or X-ray crystallography (refer to CCDC 1017138 for analogous structures) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yields?

  • Methodological Answer : Apply a 2³ factorial design to test variables: temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (5–15 mol%). Analyze main effects and interactions using ANOVA. For example, highlights pre-experimental designs to identify critical factors before full optimization .

Q. What strategies resolve contradictions in reported reaction yields?

  • Methodological Answer : Replicate literature procedures with strict control of variables (e.g., anhydrous conditions, inert atmosphere). Use Design of Experiments (DoE) to isolate factors like moisture sensitivity or side reactions. For instance, discrepancies in nitro-group incorporation (e.g., 72% vs. 10% yields) may arise from competing pathways, which kinetic studies can clarify .

Q. How to study the compound’s reactivity in furo-indazole ring functionalization?

  • Methodological Answer : Perform electrophilic substitution reactions (e.g., nitration, halogenation) under controlled conditions. Monitor regioselectivity via LC-MS and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set). demonstrates nitro-group positioning using meta-directing effects .

Q. What computational tools predict biological activity or binding affinity?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with protein targets (e.g., kinases or GPCRs). Input the compound’s InChI key (ORDLJERQKZRBRZ-UHFFFAOYSA-N ) into PubChem to retrieve 3D conformers. Validate predictions with in vitro assays, as seen in ’s pharmacological studies on indazole derivatives .

Q. How to analyze reaction mechanisms for furan ring formation?

  • Methodological Answer :
    Employ isotopic labeling (e.g., ¹³C-labeled ketones) to track carbon migration during cyclization. Mechanistic studies using kinetic isotope effects (KIE) or in situ IR spectroscopy can differentiate between concerted vs. stepwise pathways. ’s base-promoted cyclization provides a model for proton-transfer steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.